molecular formula C52H84O21 B122772 [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate CAS No. 144118-18-3

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

Cat. No. B122772
M. Wt: 1045.2 g/mol
InChI Key: MLIQJRVPWRKGIO-BPJZXJLTSA-N
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Description

Hydrolytically Stable Organic Triester Capped Polyoxometalates

The study of capped polyoxometalates with organic triester groups has shown that these complexes exhibit significant kinetic stability against hydrolysis, which is contrary to previous assumptions based on literature. These findings suggest potential applications in aqueous phase catalysis and medicine due to their stability in water .

Beta-Oxidation of 2-Ethylhexanoic Acid from Plasticisers

Research into the origins of 4-heptanone in human urine has led to the discovery that it is a beta-oxidation product of 2-ethylhexanoic acid, which is derived from plasticisers. This study provides the first report of

Scientific Research Applications

Solubility in Ethanol-Water Solutions

The solubility of complex saccharides, including components similar to the specified compound, in ethanol-water mixtures has been studied. This research is significant for understanding the solubility behavior of similar compounds in various solvents, which is crucial for pharmaceutical and chemical industries. For instance, Gong et al. (2012) explored the solubility of similar saccharides in ethanol-water solutions, finding that solubility generally increases with temperature and varies with the ethanol concentration (Gong et al., 2012).

Spectroscopic and Conformational Studies

Studies like those by Aydın and Özpozan (2020) delve into the conformational and vibrational spectroscopic analysis of compounds structurally similar to the requested molecule. Such research aids in understanding the molecular structure and behavior, which is essential for the development of new materials and pharmaceuticals (Aydın & Özpozan, 2020).

Density and Viscosity in Aqueous Solutions

Research on the physical properties, such as density and viscosity, of saccharide solutions provides essential data for various industrial processes. Zhu et al. (2010) contributed to this field by studying sugar alcohol aqueous solutions, which is relevant for understanding the physical behavior of complex saccharides in liquid media (Zhu et al., 2010).

Computational Studies on Biological Regulation

Computational studies, like those by Muthusamy and Krishnasamy (2016), investigate the role of similar compounds in biological processes such as blood glucose regulation. This research is vital for developing new therapeutic agents for diseases like diabetes (Muthusamy & Krishnasamy, 2016).

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H84O21/c1-47(2)14-16-52(46(65)73-44-39(64)36(61)34(59)28(20-54)69-44)17-15-50(6)23(24(52)18-47)8-9-30-49(5)12-11-31(48(3,4)29(49)10-13-51(30,50)7)70-45-41(72-42-37(62)32(57)25(55)21-66-42)40(26(56)22-67-45)71-43-38(63)35(60)33(58)27(19-53)68-43/h8,24-45,53-64H,9-22H2,1-7H3/t24-,25+,26-,27+,28+,29-,30+,31-,32-,33+,34+,35-,36-,37+,38+,39+,40-,41+,42-,43-,44-,45-,49-,50+,51+,52-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIQJRVPWRKGIO-BPJZXJLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H84O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501103305
Record name β-D-Glucopyranosyl (3β)-3-[(O-β-D-glucopyranosyl-(1→3)-O-[β-D-xylopyranosyl-(1→2)]-α-L-arabinopyranosyl)oxy]olean-12-en-28-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501103305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1045.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tarasaponin VII

CAS RN

144118-18-3
Record name β-D-Glucopyranosyl (3β)-3-[(O-β-D-glucopyranosyl-(1→3)-O-[β-D-xylopyranosyl-(1→2)]-α-L-arabinopyranosyl)oxy]olean-12-en-28-oate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144118-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Glucopyranosyl (3β)-3-[(O-β-D-glucopyranosyl-(1→3)-O-[β-D-xylopyranosyl-(1→2)]-α-L-arabinopyranosyl)oxy]olean-12-en-28-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501103305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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